molecular formula C20H22ClN2O5P B11410621 Dimethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11410621
M. Wt: 436.8 g/mol
InChI Key: HPRXGMTUCBZANI-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated compounds .

Mechanism of Action

The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H22ClN2O5P

Molecular Weight

436.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22ClN2O5P/c1-25-17-10-6-15(7-11-17)13-22-19-20(29(24,26-2)27-3)23-18(28-19)12-14-4-8-16(21)9-5-14/h4-11,22H,12-13H2,1-3H3

InChI Key

HPRXGMTUCBZANI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC

Origin of Product

United States

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